(4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine
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Overview
Description
(4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a naphthalen-1-ylmethylene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine typically involves the reaction of 4-chlorophenylpiperazine with naphthalen-1-ylmethyleneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as AlCl3, to facilitate the formation of the desired product . The reaction mixture is heated to a specific temperature, often around 60°C, and stirred for a set period, typically one hour .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding naphthoquinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents .
Medicine
In medicinal chemistry, this compound has shown promise as a potential drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the development of new treatments for various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the naphthalen-1-ylmethylene group.
Naphthalen-1-ylmethyleneamine: Another related compound that lacks the piperazine ring and 4-chlorophenyl group.
Uniqueness
The uniqueness of (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H20ClN3 |
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Molecular Weight |
349.9 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C21H20ClN3/c22-19-8-10-20(11-9-19)24-12-14-25(15-13-24)23-16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11,16H,12-15H2/b23-16+ |
InChI Key |
UUVMUEFUTNKDEB-XQNSMLJCSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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